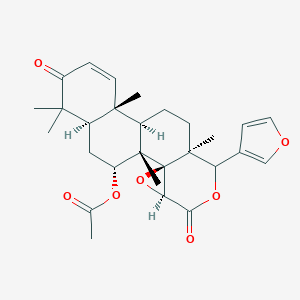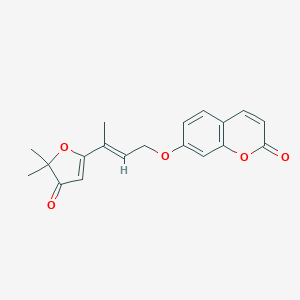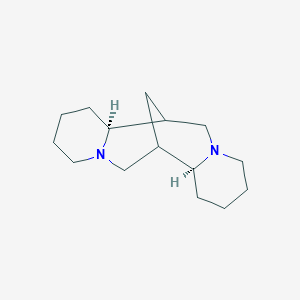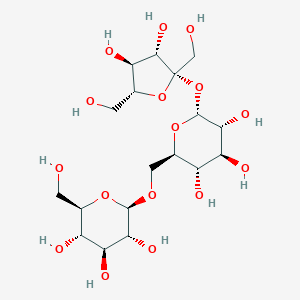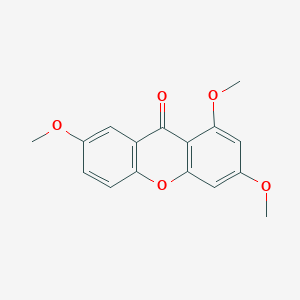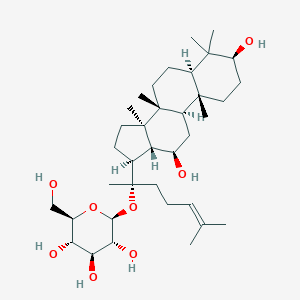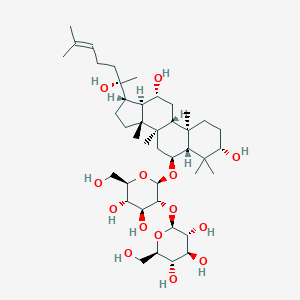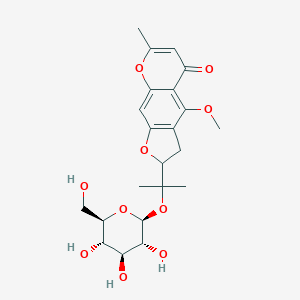
4',6,7-Trimethoxyisoflavone
Overview
Description
4’,6,7-Trimethoxyisoflavone is an isoflavone that has been found to promote wound healing through NOX2 induction, leading to collective migration and MMP activation . It has antimicrobial activities against a wide range of bacteria and fungi .
Molecular Structure Analysis
The molecular structure of 4’,6,7-Trimethoxyisoflavone is represented by the formula C18H16O5 . More detailed structural analysis can be found in resources such as PubChem and SpectraBase .Scientific Research Applications
Pulmonary Fibrosis Treatment
Research indicates that 4’,6,7-Trimethoxyisoflavone (TMF) may have therapeutic effects in treating pulmonary fibrosis. Studies have used TMF in vitro and in vivo models to evaluate its impact on epithelial-mesenchymal transition (EMT) and fibrosis, showing promising results .
Skin Tumor Promotion Inhibition
TMF has been studied for its potential as a skin tumor promotion inhibitor. This application is significant in the field of dermatology and oncology, providing a possible avenue for cancer prevention or treatment .
Antioxidant Activity
Isoflavones, including TMF, are known for their antioxidant properties. These compounds can help protect cells from oxidative stress, which is linked to various chronic diseases .
Estrogenic Activity Study
TMF is used in studies exploring the structure and estrogenicity of flavonoid derivatives. Understanding its estrogenic activity is crucial for developing pharmaceuticals that can mimic or modulate hormonal activity .
Anti-Hypoxia Activities
The compound’s anti-hypoxia activities are also being researched. This could have implications for conditions where tissues are deprived of adequate oxygen supply .
HaCaT Migration Promotion
TMF has been shown to promote HaCaT migration, which is a process important in wound healing. This application could be beneficial in developing treatments that aid in skin repair and regeneration .
properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350937 | |
| Record name | 4',6,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6,7-Trimethoxyisoflavone | |
CAS RN |
798-61-8 | |
| Record name | 7-O-Methylafromosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',6,7-Trimethoxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4',6,7-Trimethoxyisoflavone?
A2: 4',6,7-Trimethoxyisoflavone (C18H16O5) crystallizes in the orthorhombic space group P212121 with unit cell parameters a=7.296 Å, b=13.099 Å, and c=15.754 Å, containing four molecules per unit cell (Z=4) []. The molecule adopts a non-planar conformation with a dihedral angle of -42.8° between the phenyl ring and the mean plane of the γ-pyrone moiety. The methoxy groups at C(7) and C(4') lie close to the planes of their respective rings, while the C(6) methoxy group is oriented out of the benzopyrone plane with a C(12)-O(4)-C(6)-C(5) torsion angle of -19.8° [].
Q2: How does the structure of 4',6,7-Trimethoxyisoflavone compare to other related isoflavones and how do these structural differences influence their activity?
A4: 4',6,7-Trimethoxyisoflavone is structurally similar to other isoflavones, differing in the number and position of methoxy groups. For example, compounds I and II from the Streptomyces study [] possess a hydroxyl group at the 8-position instead of a methoxy group, influencing their activity. Compound I exhibits both COMT and dopa decarboxylase inhibition, while compound II, despite also inhibiting both enzymes, shows hypotensive activity, unlike compound III (4',6,7-Trimethoxyisoflavone) which only inhibits COMT []. These subtle structural changes highlight the importance of specific functional group substitutions in modulating biological activity and selectivity towards specific enzymes.
Q3: What are the potential applications of 4',6,7-Trimethoxyisoflavone based on its reported activities?
A5: While research on 4',6,7-Trimethoxyisoflavone is still ongoing, its specific inhibition of COMT [] makes it a potentially valuable compound for several applications. It could be investigated further as a lead compound for developing novel therapeutics for:
- Hypertension: The observed hypotensive effect of related isoflavones [] suggests a potential application for 4',6,7-Trimethoxyisoflavone in blood pressure regulation.
- Wound healing: Its potential role in promoting wound healing and anti-scarring activity [] warrants further investigation for applications in dermatology and regenerative medicine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

